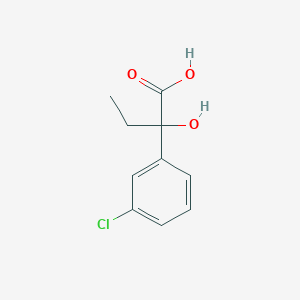

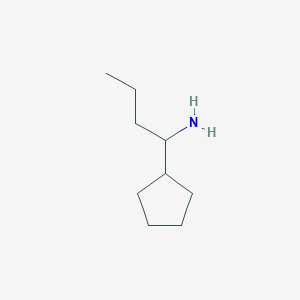

(3,5-Dimetilisoxazol-4-il)(piperazin-1-il)metanona

Descripción general

Descripción

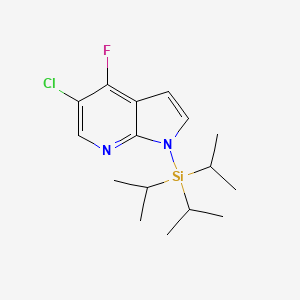

“(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” is a compound that has been mentioned in the context of various scientific research . It is a part of a larger family of compounds that include piperazine and isoxazole moieties .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized using techniques like IR, 1H NMR, 13C NMR, and mass spectral technique . These techniques provide information about the functional groups present in the molecule and their arrangement.Aplicaciones Científicas De Investigación

Terapia del cáncer: Inhibición de BRD4

Inhibidores de BRD4: han demostrado ser prometedores en la terapia del cáncer, particularmente para subtipos de cáncer de mama como TNBC (cáncer de mama triple negativo). Se han sintetizado derivados de (3,5-Dimetilisoxazol-4-il)(piperazin-1-il)metanona para evaluar sus actividades inhibitorias contra BRD4, y algunos compuestos han mostrado una potente actividad antiproliferativa .

Química medicinal: Desarrollo de fármacos antipsicóticos

Los derivados de piperazina, que incluyen la estructura de this compound, son conocidos por sus amplias actividades biológicas. Actúan como antagonistas de la dopamina y la serotonina y se utilizan en el desarrollo de fármacos antipsicóticos .

Bioquímica: Estudios de inhibición enzimática

Los derivados del compuesto se han utilizado en estudios de inhibición enzimática, que son cruciales para comprender las vías bioquímicas y desarrollar agentes terapéuticos. Por ejemplo, han estado involucrados en estudios relacionados con inhibidores de la ciclasa de oxidosqualeno .

Química orgánica: Síntesis de nuevos compuestos

En química orgánica, el compuesto sirve como bloque de construcción para sintetizar nuevos derivados con posibles actividades biológicas. Estos derivados se prueban luego para diversas propiedades, incluida la citotoxicidad contra diferentes líneas celulares .

Ingeniería química: Desarrollo de procesos

El compuesto también es importante en ingeniería química, donde se optimizan sus procesos de síntesis y purificación para la producción a gran escala. Esto es esencial para la disponibilidad comercial del compuesto para la investigación y el uso terapéutico .

Ciencia de materiales: Análisis de la estructura molecular

En ciencia de materiales, la estructura del compuesto se ha analizado utilizando técnicas como DFT (Teoría del Funcional de la Densidad) y difracción de rayos X de monocristal para comprender mejor sus propiedades y cómo se puede incorporar en nuevos materiales .

Direcciones Futuras

The future directions for research on “(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . This could include the development of new analogs and evaluation of their therapeutic potential.

Mecanismo De Acción

Target of Action

It’s worth noting that compounds with similar structures, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Based on the structural similarity to 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, it can be hypothesized that it may interact with dopamine and serotonin receptors, leading to changes in neurotransmitter levels and neuronal activity .

Biochemical Pathways

If it acts as a dopamine and serotonin antagonist like its structurally similar counterparts, it may influence the dopaminergic and serotonergic pathways, potentially affecting mood, cognition, and motor control .

Result of Action

If it acts as a dopamine and serotonin antagonist, it could potentially alter neurotransmitter levels, neuronal activity, and ultimately, behavior .

Análisis Bioquímico

Biochemical Properties

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It has been identified as a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins . These proteins are involved in regulating gene expression by interacting with acetylated histones. The compound’s interaction with BET proteins, particularly BRD4, inhibits their function, leading to changes in gene expression. This interaction is crucial for its potential therapeutic applications in treating hematologic cancers .

Cellular Effects

The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone on cellular processes are profound. It has been shown to inhibit the proliferation of cancer cells, such as U266 cells, by arresting them in the G0/G1 phase of the cell cycle and inducing apoptosis . This compound also affects cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. Additionally, it influences gene expression by inhibiting the activity of BET proteins, leading to changes in the transcription of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone exerts its effects through binding interactions with BET proteins. By binding to the bromodomains of these proteins, it prevents their interaction with acetylated histones, thereby inhibiting their role in gene transcription regulation . This inhibition leads to a decrease in the expression of genes that promote cell proliferation and survival, ultimately resulting in the induction of apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its inhibitory activity on BET proteins over extended periods, leading to sustained changes in gene expression and cellular behavior

Dosage Effects in Animal Models

The effects of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone vary with different dosages in animal models. At lower doses, the compound effectively inhibits BET proteins and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, it may exhibit toxic effects, including adverse impacts on normal cell function and overall health . Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

(3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 isoforms, which play a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of metabolites that may have different biological activities and effects on cellular function. Understanding these metabolic pathways is essential for predicting the compound’s behavior in vivo and optimizing its therapeutic use.

Transport and Distribution

Within cells and tissues, (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s ability to reach its target sites, such as the nucleus where BET proteins are located, is critical for its effectiveness in inhibiting gene transcription .

Subcellular Localization

The subcellular localization of (3,5-Dimethylisoxazol-4-yl)(piperazin-1-yl)methanone is primarily within the nucleus, where it interacts with BET proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific nuclear compartments. The compound’s activity and function are closely linked to its ability to localize within the nucleus and inhibit BET protein-mediated gene transcription .

Propiedades

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-7-9(8(2)15-12-7)10(14)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSVTZRMQLMSRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

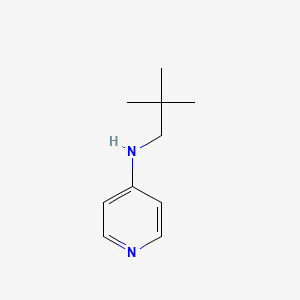

![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)

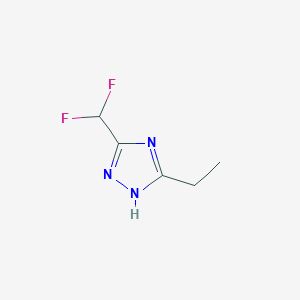

![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-2-yl)ethan-1-ol](/img/structure/B1453628.png)

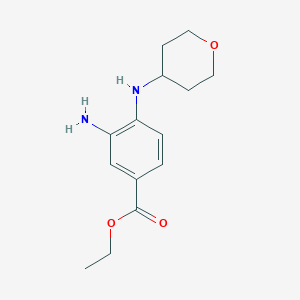

amine](/img/structure/B1453632.png)